3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components
Preparation Methods
The synthesis of 3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the aromatic rings.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, allowing for the introduction of different substituents on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.
Scientific Research Applications
3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrimido[1,2-g]purine derivatives with different substituents on the aromatic rings. These compounds may have similar structures but differ in their chemical and biological properties. The uniqueness of 3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substituents, which can influence its reactivity, stability, and interactions with biological molecules .
Properties
Molecular Formula |
C23H21Cl2N5O3 |
---|---|
Molecular Weight |
486.3 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21Cl2N5O3/c1-27-20-19(21(31)30(23(27)32)13-14-4-9-17(24)18(25)12-14)29-11-3-10-28(22(29)26-20)15-5-7-16(33-2)8-6-15/h4-9,12H,3,10-11,13H2,1-2H3 |
InChI Key |
NMEYYUDUVMUDBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl)N4CCCN(C4=N2)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.